![molecular formula C10H10N4O2S B2505681 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile CAS No. 114997-77-2](/img/structure/B2505681.png)

3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

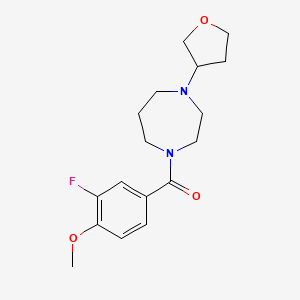

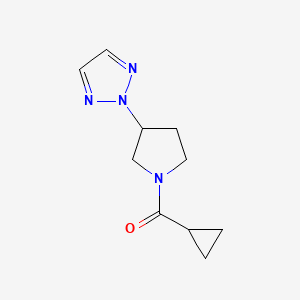

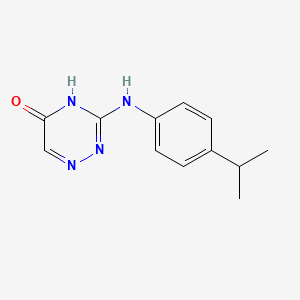

The compound of interest, 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile, is a derivative of hydrazino propanenitrile with a benzisothiazolyl substituent. This class of compounds has been studied for their potential anti-inflammatory properties, particularly in the context of immune complex-induced inflammation . The structural features of these compounds, such as the presence of a hydrazino group and a benzisothiazolyl moiety, are crucial for their biological activity.

Synthesis Analysis

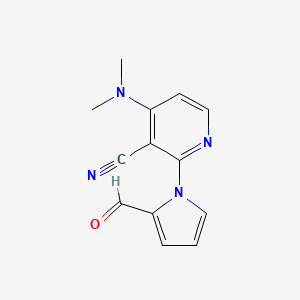

The synthesis of related compounds has been reported using various methods. For instance, 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound with a similar benzothiazolyl group, can be synthesized by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods provide a basis for the synthesis of the compound , suggesting that similar strategies could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a benzisothiazolyl group attached to a hydrazino linker, which is then connected to a propanenitrile moiety. The structure-activity relationship studies indicate that the electron-rich nitrogen on the hydrazino group is essential for the anti-inflammatory activity . Additionally, the crystal structure of a related dihydrobenzothiazine compound shows that the molecule can form dimers and extended ribbons through hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

The reactivity of these compounds involves the formation of various derivatives through reactions with diazonium salts, leading to the formation of hydrazones and subsequent intramolecular cyclization to produce heterocyclic compounds . The ability to undergo cyclocondensation with hydrazine and phenylhydrazine to form pyrazole derivatives further demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

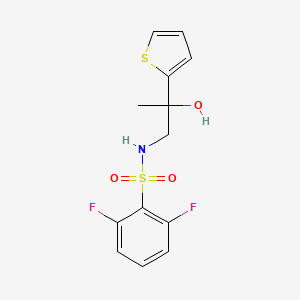

The physical and chemical properties of these compounds, such as the octanol-water partition coefficients (log P) and dissociation constants (pKa), have been determined and correlated with their biological activity . The quantitative structure-activity relationships (QSAR) studies suggest that smaller substituents on the benzisothiazolyl ring or side chain increase potency, while electron-withdrawing groups on the side chain decrease potency . These findings are important for understanding the pharmacokinetic and pharmacodynamic properties of the compound.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, which are structurally related to 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile, have been evaluated for their anti-inflammatory properties. These compounds were found effective in reducing exudate volume and accumulation of white blood cells in the pleural test, showing a pattern of activity similar to hydrocortisone and different from indomethacin. Structural requirements for inhibiting the Arthus reactions were explored, highlighting the essential role of nitrogen 1' of the hydrazino group for activity (Haviv et al., 1988).

Antimicrobial Activities

Compounds structurally similar to this compound have demonstrated significant antimicrobial activities. For instance, a series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides synthesized from sodium saccharin showed moderate to significant anti-microbial activities, including anti-bacterial and anti-fungal properties (Ahmad et al., 2011).

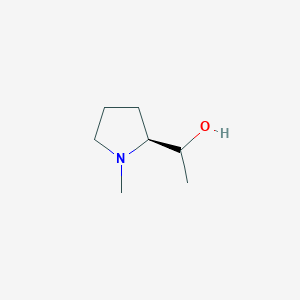

Chemical Synthesis and Structural Analysis

The structural analysis of compounds like 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile, which share similarities with this compound, has been conducted. These studies include exploring the conformations, bond lengths, and intra-molecular hydrogen bonding, providing insights into the chemical behavior and potential applications of these compounds (Çolak et al., 2010).

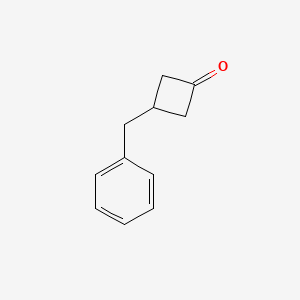

Novel Synthesis and Application in Heterocyclic Chemistry

Research into the synthesis of novel compounds using hydrazine derivatives, which are structurally related to this compound, has been conducted. These studies focus on creating new heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Kapratwar et al., 2005).

Eigenschaften

IUPAC Name |

3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-6-3-7-14(12)10-8-4-1-2-5-9(8)17(15,16)13-10/h1-2,4-5H,3,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKMAUQNWZCJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)